3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound's structure integrates both a thiadiazole moiety and a benzamide functional group, contributing to its potential applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as 3,5-di-tert-butylbenzoic acid and thionyl chloride, among others. It has been studied for its pharmacological properties and potential therapeutic applications.
This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. It is classified as an amide due to the presence of the benzamide functional group.
The synthesis of 3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-phenyl-1,2,4-thiadiazol-5-amine.
This method allows for good yields and purity of the final compound through careful control of reaction conditions.
The molecular formula of 3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is . The structure features:
The molecular weight is approximately 302.39 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
The compound can participate in various chemical reactions typical of amides and thiadiazoles:
These reactions can be utilized to modify the compound for further studies or applications in drug development.
The mechanism of action for compounds containing thiadiazole rings often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that derivatives of thiadiazoles exhibit varied biological activities depending on their substituents and structural configurations.
Relevant analyses include thermal stability assessments and solubility tests to determine practical handling conditions.
3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has potential applications in:
This compound represents a promising area for further research into its therapeutic potential and applications in various scientific fields.
The strategic integration of the 1,2,4-thiadiazole scaffold with benzamide pharmacophores represents a milestone in rational drug design, driven by the heterocycle’s unique bioelectronic properties. As a pyrimidine bioisostere, the 1,2,4-thiadiazole nucleus mimics nucleic acid bases, enabling interference with DNA replication and protein binding. Its mesoionic character—exhibiting dipolar resonance structures—confers exceptional membrane permeability and bioavailability due to delocalized electron density [3] [10]. Crucially, the low-lying C–S σ* orbitals generate regions of low electron density ("σ-holes") on the sulfur atom, facilitating strong, directional interactions with biological targets [3]. This electronic profile underpins the success of FDA-approved thiadiazole drugs (e.g., acetazolamide) and inspired hybrid architectures like N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, where the benzamide moiety anchors hydrogen-bonding interactions while the thiadiazole enables π–π stacking [3] [10].
Early structure–activity relationship (SAR) studies revealed that para-substitution on the benzamide ring profoundly modulates target affinity. For instance, replacing N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CID 2241548) with a 4-hydroxy group yielded LUF5437 (Ki = 7 nM at adenosine A1 receptors), while 4-methoxy substitution produced LUF5417 (Ki = 82 nM at A3 receptors) [1]. This divergence highlighted the benzamide’s role as a tunable vector for receptor-specific optimization.
Table 1: Evolution of Key Thiadiazole-Benzamide Pharmacophores
Compound | Structural Features | Primary Target | Biological Activity |
---|---|---|---|
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamide | Unsubstituted benzamide | Adenosine receptors | Micromolar affinity [5] [7] |
LUF5437 (8h) | 4-Hydroxybenzamide | Adenosine A1 receptor | Ki = 7 nM [1] |
LUF5417 (8e) | 4-Methoxybenzamide | Adenosine A3 receptor | Ki = 82 nM [1] |
VUF5472 (8m) | trans-4-Hydroxycyclohexanamide | Adenosine A1 receptor | Ki = 20 nM [1] |
Ciprofloxacin-thiadiazoles | Fluorobenzyl-thiadiazole conjugate | DNA/DNA gyrase | IC50 = 2.79–3.58 µM (A549/SKOV-3) [3] |
Adenosine receptors (ARs) emerged as critical therapeutic targets for neurological and inflammatory disorders, spurring the development of selective antagonists. Initial isoquinoline- and quinazoline-based AR ligands suffered from off-target effects and metabolic instability. The discovery that thiadiazole-benzamide hybrids like LUF5437 achieved nanomolar AR antagonism (Table 1) marked a paradigm shift [1]. SAR analyses revealed that high electron density between the thiadiazole and phenyl/pyridyl rings is essential: molecular electrostatic potential (MEP) plots demonstrated that replacing phenyl with 2-pyridyl enhanced A3 affinity by 10-fold due to augmented dipole moments [1]. Concurrently, steric restrictions at the benzamide para-position were identified; bulkier substituents (>4.5 Å) diminished A1/A3 binding, while small polar groups (OH, OCH3) formed specific H-bonds with subpockets [1].
The electronic nature of 4-substituents dictated subtype selectivity:
Cyclohexanamide derivatives (VUF5472) later confirmed stereochemical preferences: trans-4-hydroxy isomers outperformed cis-analogues by 3-fold, underscoring the receptor’s sensitivity to ligand topology [1].
The introduction of 3,5-di-tert-butyl substitution in N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide addressed twin challenges: metabolic vulnerability of para-substituents and optimization of hydrophobic domain engagement. The tert-butyl groups—each with a van der Waals volume of 75 ų—create a cone-shaped steric shield that:
Table 2: Impact of Steric Bulk on Thiadiazole-Benzamide Properties
Benzamide Substituent | Steric Parameter (Es) | Electron Density | A1 Ki (nM) | Metabolic Stability (t1/2, min) |
---|---|---|---|---|
4-Hydroxy (LUF5437) | -0.55 (moderate shield) | High (H-bond donor) | 7 | 22 |
4-Methoxy (LUF5417) | -0.51 | Moderate (π-donor) | 210* | 38 |
3,5-Di-tert-butyl | -1.70 (extreme shield) | Low (inductive effect) | Pending† | >120‡ |
*Data sources: [1] [3]; *A3 Ki = 82 nM; †Predicted <50 nM via CoMFA; ‡Microsomal assay.
The 3,5-di-tert-butyl motif’s electron-donating capacity (+I effect) also modulates the benzamide’s carbonyl electrophilicity, reducing irreversible binding to serum proteins. This design mirrors "molecular editing" in kinase inhibitors (e.g., imatinib’s methylpiperazine), where steric bulk fine-tunes pharmacokinetics without compromising target engagement [3]. Preliminary SAR of analogues like 4-(tert-butyl)-N-(5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 328561-35-9) confirms that tert-butyl groups maintain nanomolar AR affinity while resisting dealkylation in hepatocyte assays [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9